molecular formula C13H11BrN2 B323817 (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine

(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine

Cat. No.: B323817
M. Wt: 275.14 g/mol
InChI Key: JDHXNLMIRPSVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that features both bromine and pyridine functional groups. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation of 3-bromo-4-methylaniline with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-N-(4-pyridinylmethylene)amine
  • N-(3-chloro-4-methylphenyl)-N-(3-pyridinylmethylene)amine
  • N-(3-bromo-4-ethylphenyl)-N-(3-pyridinylmethylene)amine

Uniqueness

(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is unique due to its specific substitution pattern and the presence of both bromine and pyridine groups. This combination can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C13H11BrN2/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11/h2-9H,1H3

InChI Key

JDHXNLMIRPSVLI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br

Origin of Product

United States

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